5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Catalog No.
S14107605
CAS No.
M.F
C6H7N5S
M. Wt
181.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-am...

Product Name

5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

InChI

InChI=1S/C6H7N5S/c1-3-4(2-8-9-3)5-10-11-6(7)12-5/h2H,1H3,(H2,7,11)(H,8,9)

InChI Key

MRNTUWOYJYSYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=NN=C(S2)N

5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound characterized by its unique structural features, combining a thiadiazole ring with a pyrazole moiety. Its molecular formula is C8H11N5SC_8H_{11}N_5S and it has a molar mass of approximately 209.27 g/mol. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its interesting pharmacological profiles.

The chemical reactivity of 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be attributed to the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic substitutions involving the thiadiazole nitrogen atoms.
  • Condensation reactions with aldehydes or ketones to form more complex derivatives.
  • Cyclization reactions, where the compound can participate in forming larger heterocyclic structures under appropriate conditions.

These reactions can lead to the formation of derivatives that might possess enhanced biological activities or altered physicochemical properties.

Research indicates that 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits significant biological activities, including:

  • Antimicrobial properties: Studies have shown that compounds in the thiadiazole family often exhibit activity against various bacteria and fungi.
  • Anticancer potential: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: The compound may also demonstrate potential in reducing inflammation through various biochemical pathways.

These activities make it a candidate for further research in drug development.

The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thiadiazole synthesis: The thiadiazole ring can be constructed using thiosemicarbazides and carbon disulfide under acidic conditions.
  • Final coupling step: The pyrazole and thiadiazole units are linked together through nucleophilic substitution or coupling reactions.

Each step requires careful optimization to maximize yield and purity.

5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine finds applications in several domains:

  • Pharmaceutical development: Its bioactive properties make it a candidate for developing new antimicrobial and anticancer agents.
  • Agricultural chemistry: Compounds with similar structures are often explored for their potential as agrochemicals.
  • Material science: The unique properties of thiadiazoles can be harnessed in creating novel materials with specific functionalities.

Interaction studies are crucial for understanding how 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine interacts with biological targets. Techniques such as:

  • Molecular docking: This helps predict how the compound binds to specific receptors or enzymes.
  • In vitro assays: These studies assess the biological activity of the compound against various cell lines or pathogens.

Such studies provide insights into the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. Here are some noteworthy examples:

Compound NameStructural FeaturesUnique Aspects
5-MethylthiadiazoleContains a methyl group on the thiadiazole ringLacks the pyrazole moiety
5-(1-Ethylpyrazol)thiadiazoleEthyl substitution on the pyrazoleDifferent side chain alters biological activity
3-Amino-thiadiazoleAmino group at position 3Focused on different biological activities

These comparisons highlight how variations in substituents can lead to differences in biological activity and chemical properties, making 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine unique among its peers.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

181.04221642 g/mol

Monoisotopic Mass

181.04221642 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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